Mep-fubinaca was first synthesized in the early 2010s and has been identified in various illicit drug markets. The compound is often sold under names such as "Spice" or "K2," which are common labels for synthetic cannabinoid products. Its emergence reflects the ongoing trend of modifying existing chemical structures to evade legal restrictions and create new psychoactive effects.
Mep-fubinaca is classified under synthetic cannabinoids, specifically within the category of indazole-based compounds. It is structurally related to other synthetic cannabinoids like ADB-FUBINACA and AMB-FUBINACA, sharing similar core components but differing in specific substituents that affect their pharmacological properties.
The synthesis of mep-fubinaca typically involves multi-step organic reactions. The primary steps include:
Synthesis often requires advanced techniques such as liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy to confirm the structure. The purity and yield of mep-fubinaca can vary based on the specific conditions and reagents used in its synthesis.
The molecular formula of mep-fubinaca is . Its structure features:
The compound's theoretical mass in positive ion mode is approximately 383.1878 m/z, which can be confirmed through mass spectrometry analysis. The structural integrity can be assessed using techniques such as high-resolution mass spectrometry.
Mep-fubinaca undergoes various metabolic transformations in biological systems, leading to several metabolites. Common reactions include:
The metabolic profiling of mep-fubinaca can be performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This allows for detailed tracking of metabolic pathways and identification of major metabolites.
Mep-fubinaca acts primarily as a cannabinoid receptor agonist, binding to both cannabinoid receptor type 1 (CB1) and type 2 (CB2).
Studies suggest that mep-fubinaca exhibits a higher potency compared to natural cannabinoids, potentially leading to increased risks for adverse effects such as anxiety, paranoia, and psychosis.
Relevant data from studies indicate that mep-fubinaca has distinct chromatographic properties that facilitate its identification in forensic toxicology.
Mep-fubinaca has been primarily studied within toxicology and forensic science due to its presence in drug abuse contexts. Research focuses on:
The global market for new psychoactive substances has expanded dramatically since the late 2000s, with synthetic cannabinoids representing the largest and most structurally diverse category. These compounds are engineered to mimic the psychoactive effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary active component of cannabis, while circumventing legal restrictions through continuous molecular modifications. Mep-Fubinaca (systematic name: Methyl 2-{[1-(4-fluorobenzyl)-1H-indazole-3-carbonyl]amino}-3-methylbutanoate) exemplifies this trend. As an indazole carboxamide synthetic cannabinoid, it belongs to a pharmacologically potent class linked to significant public health and forensic challenges worldwide.
Synthetic cannabinoids emerged prominently in 2008 with the detection of JWH-018 in "Spice" products. Their proliferation is characterized by a cat-and-mouse dynamic with regulators: when one compound is banned, manufacturers introduce structurally modified analogs. In Poland alone, over 30 synthetic cannabinoids were identified among 101 new psychoactive substances reported in 2014, illustrating the rapid turnover of these compounds [1]. By 2021, global databases monitored over 1,100 new psychoactive substances, with synthetic cannabinoids maintaining dominance due to their profitability and ease of synthesis [5].
Artificial intelligence now accelerates this cycle. Generative deep learning models (e.g., Scaffold and Transformer-Based New Psychoactive Substance Generation and Screening) design novel psychoactive substances by predicting structural variants with high receptor affinity and synthetic feasibility. These models train on existing new psychoactive substance libraries to propose candidates—including novel indazole carboxamides—faster than regulatory agencies can respond [5]. Consequently, compounds like Mep-Fubinaca enter illicit markets with minimal pharmacological or toxicological characterization, posing unprecedented detection and risk assessment challenges.
Mep-Fubinaca belongs to the indazole carboxamide class of synthetic cannabinoids, sharing core structural motifs with documented compounds like AMB-FUBINACA and ADB-FUBINACA. Its chemical architecture comprises:
Table 1: Structural Comparison of Select Synthetic Cannabinoids
Compound | Core | Linked Group | Tail |
---|---|---|---|
Mep-Fubinaca | 1-(4-Fluorobenzyl)-1H-indazole | Carboxamide | Methyl 3-methylbutanoate |
AMB-FUBINACA | 1-(4-Fluorobenzyl)-1H-indazole | Carboxamide | Methyl 2-aminobutyrate |
ADB-FUBINACA | 1-(4-Fluorobenzyl)-1H-indazole | Carboxamide | tert-Butyl 2-aminobutyrate |
This structural framework confers high affinity for cannabinoid receptors CB1 and CB2. Quantitative structure-activity relationship modeling reveals that fluorinated benzyl groups and branched ester tails enhance binding to CB1 receptors. Mep-Fubinaca’s ester moiety likely increases lipophilicity (predicted Log P >3), facilitating blood-brain barrier penetration [3] [6]. Though specific binding data for Mep-Fubinaca is absent in the provided literature, analogs like AMB-FUBINACA exhibit 85-fold greater CB1 potency than Δ9-THC, while ADB-FUBINACA reaches 140-fold higher potency [3]. Such affinities correlate with intense psychoactive effects and heightened toxicity risks.
The forensic identification of Mep-Fubinaca faces hurdles due to:
Advanced techniques like liquid chromatography quadrupole time-of-flight mass spectrometry enable non-targeted screening of biological samples. By 2025, repositories screen for >1,200 new psychoactive substances, yet constant vigilance is needed to incorporate emerging variants like Mep-Fubinaca [4].
Protein binding studies of analogous compounds reveal near-complete (>99%) binding to human serum albumin, primarily at Sudlow Site I. This influences free plasma concentrations and potential drug interactions. Table 2 illustrates high binding percentages for related compounds:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0